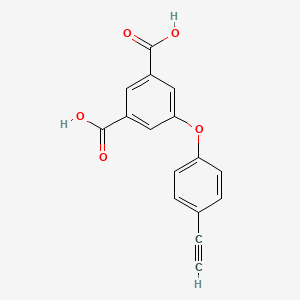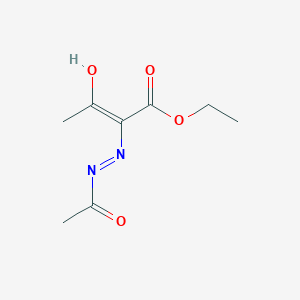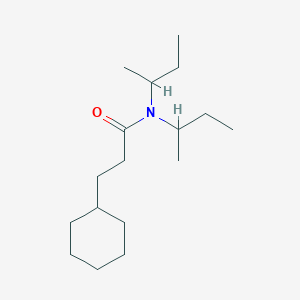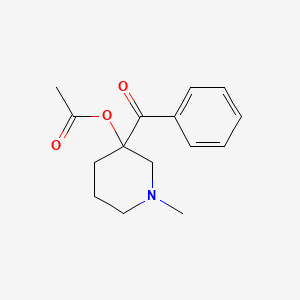
1-Methylthiolan-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylthiolan-1-ium bromide is a chemical compound with the molecular formula C5H11SBr. It is a type of quaternary ammonium salt, which is known for its applications in various fields, including chemistry and industry. This compound is characterized by the presence of a sulfur atom in its structure, which imparts unique properties to it.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Methylthiolan-1-ium bromide can be synthesized through several methods. One common method involves the reaction of 1-methylthiolan with hydrobromic acid. The reaction typically takes place under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methylthiolan-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Methylthiolan-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methylthiolan-1-ium bromide involves its interaction with molecular targets through its quaternary ammonium group. This interaction can lead to the disruption of cellular processes in microorganisms, contributing to its antimicrobial properties. The sulfur atom in its structure also plays a role in its reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methylpyridinium bromide
- 1-Methylimidazolium bromide
- 1-Methylquinolinium bromide
Comparison
1-Methylthiolan-1-ium bromide is unique due to the presence of a sulfur atom in its structure, which imparts distinct chemical properties compared to other quaternary ammonium salts. This sulfur atom can participate in various chemical reactions, making the compound versatile in different applications.
Eigenschaften
CAS-Nummer |
90801-35-7 |
|---|---|
Molekularformel |
C5H11BrS |
Molekulargewicht |
183.11 g/mol |
IUPAC-Name |
1-methylthiolan-1-ium;bromide |
InChI |
InChI=1S/C5H11S.BrH/c1-6-4-2-3-5-6;/h2-5H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
HOBJNWZORRVEQB-UHFFFAOYSA-M |
Kanonische SMILES |
C[S+]1CCCC1.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14353415.png)
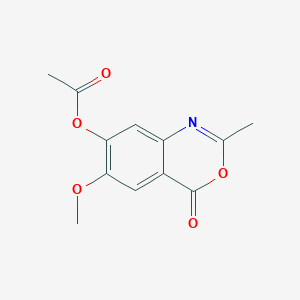
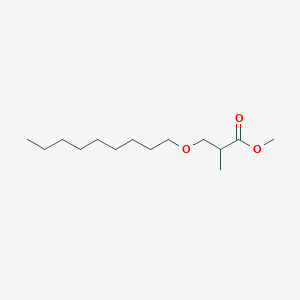
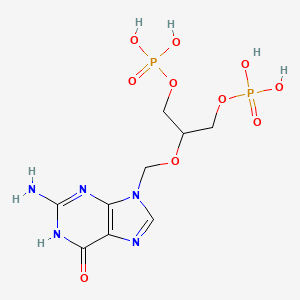
![5-[(E)-(2-Cyanopropan-2-yl)diazenyl]pentanenitrile](/img/structure/B14353426.png)
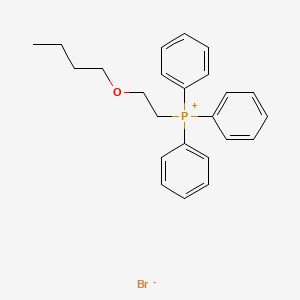
![2-(Propan-2-yl)[1,2]thiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B14353440.png)
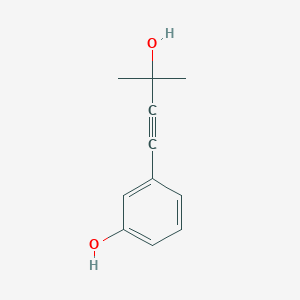
![2,5-Diisocyanato-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane](/img/structure/B14353450.png)
![7-Ethoxy-2-phenyl-1,4,6-trioxaspiro[4.5]dec-7-ene-8-carbonitrile](/img/structure/B14353453.png)
